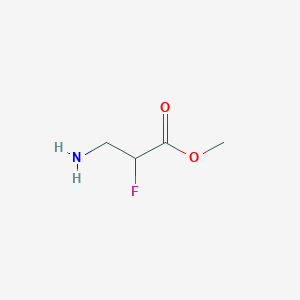
Methyl 3-amino-2-fluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氨基-2-氟丙酸甲酯是一种有机化合物,分子式为C4H8FNO2。它是丙酸的衍生物,其中第二个碳上的氢原子被氟原子取代,第三个碳上的氢原子被氨基取代。
准备方法
合成路线和反应条件
3-氨基-2-氟丙酸甲酯可以通过几种方法合成。一种常见的方法包括对3-氨基丙酸甲酯进行氟化。这种反应通常使用氟化剂,例如二乙氨基硫酰三氟化物 (DAST) 或 Selectfluor,在受控条件下将氟原子引入所需的位置。
另一种方法使用 3-氨基-2-氟丙酸之类的起始原料,然后在酸催化剂(例如硫酸)的存在下用甲醇酯化,得到 3-氨基-2-氟丙酸甲酯。
工业生产方法
3-氨基-2-氟丙酸甲酯的工业生产可能涉及使用专门设备进行大规模氟化工艺,以处理反应性氟化剂。酯化步骤可以在间歇式反应器中进行,并连续监测反应参数,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
3-氨基-2-氟丙酸甲酯会发生多种化学反应,包括:
氧化: 氨基可以被氧化成硝基或亚硝基衍生物。
还原: 酯基可以被还原成相应的醇。
取代: 在适当的条件下,氟原子可以被其他亲核试剂取代。
常见试剂和条件
氧化: 在酸性或碱性条件下,可以使用高锰酸钾或过氧化氢等试剂。
还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 是常见的还原剂。
取代: 在催化剂存在下或在热条件下,可以使用胺或硫醇等亲核试剂。
主要产品
氧化: 硝基或亚硝基衍生物。
还原: 相应的醇。
取代: 根据所使用的亲核试剂,可以得到各种取代的衍生物。
科学研究应用
3-氨基-2-氟丙酸甲酯在科学研究中有多种应用:
化学: 它被用作合成更复杂的氟化化合物的构建块。
生物学: 由于其独特的氟原子,它可以用作研究酶机制和蛋白质相互作用的探针。
工业: 用于生产农用化学品和其他特种化学品。
作用机制
3-氨基-2-氟丙酸甲酯发挥其作用的机制取决于其与分子靶标的相互作用。氟原子可以影响化合物的反应性和对酶或受体的结合亲和力。氨基可以参与氢键和其他相互作用,影响化合物的整体活性。
相似化合物的比较
类似化合物
3-氨基-2-氯丙酸甲酯: 结构相似,但用氯原子代替了氟原子。
3-氨基-2-溴丙酸甲酯: 结构相似,但用溴原子代替了氟原子。
3-氨基-2-碘丙酸甲酯: 结构相似,但用碘原子代替了氟原子。
独特性
3-氨基-2-氟丙酸甲酯由于存在氟原子而具有独特性,氟原子赋予了其独特的电子和立体特性。氟的高电负性和小尺寸会显着影响化合物的反应性和与生物靶标的相互作用,使其成为各种研究应用中一种宝贵的化合物。
属性
分子式 |
C4H8FNO2 |
|---|---|
分子量 |
121.11 g/mol |
IUPAC 名称 |
methyl 3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3 |
InChI 键 |
WOVBJOLECSYCJY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




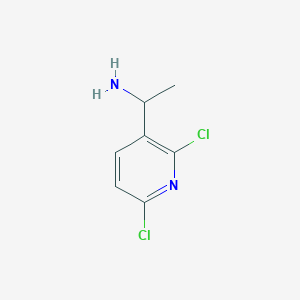
![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)


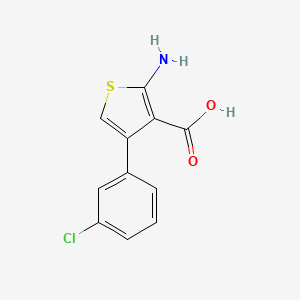
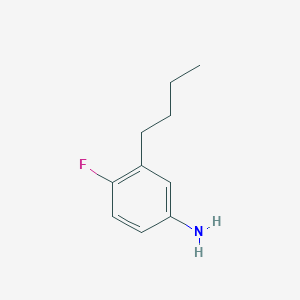

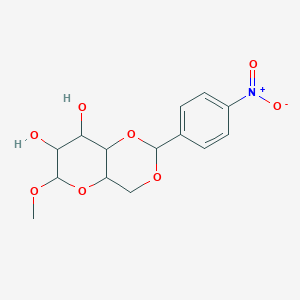
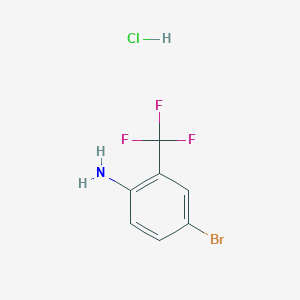
![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)


